DBCO-PEG5-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

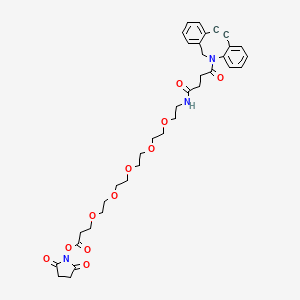

DBCO-PEG5-NHS ester is an amine-reactive labeling reagent often used for the introduction of DBCO moiety into proteins, peptides (side chain of lysine), or amino-modified oligo . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a click chemistry reagent .

Molecular Structure Analysis

The chemical formula of DBCO-PEG5-NHS ester is C36H43N3O11 . Its exact mass is 693.29 and its molecular weight is 693.750 .Chemical Reactions Analysis

DBCO-PEG5-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic condition to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical and Chemical Properties Analysis

DBCO-PEG5-NHS ester is a yellow to slightly orange oil . It is soluble in DMSO, DMF, DCM, THF, CHCl3 . The PEG5 spacer increases the water solubility of compounds in aqueous media .科学研究应用

胺反应性标记试剂

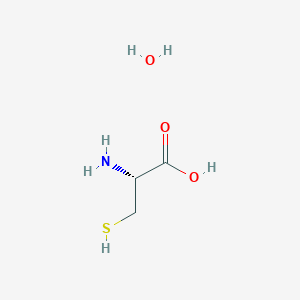

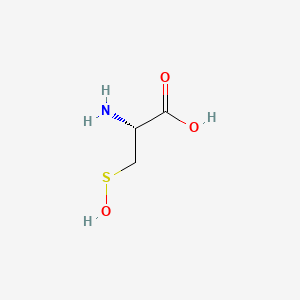

DBCO-PEG5-NHS 酯是一种胺反应性标记试剂,具有增强的水稳定性和溶解性 {svg_1}. 它在 pH 7-9 条件下与伯胺(例如,赖氨酸残基侧链或氨基硅烷涂层表面)特异性且有效地反应形成共价键 {svg_2}.

生物相容性点击化学

点击反应在温和的缓冲条件下有效进行,不需要诸如铜催化剂或还原剂之类的辅助试剂 {svg_3}. 这使得 DBCO-PEG5-NHS 酯成为生物相容性点击化学中的有用工具。

化学选择性偶联

叠氮化物和 DBCO 基团不会与生物样品中发现的其他官能团反应或干扰,但能以高效率相互偶联 {svg_4}. 这种化学选择性在各种生物偶联应用中非常有用。

高级交联实验

DBCO-PEG5-NHS 酯用 DBCO 修饰含胺的分子,用于高级交联实验 {svg_5}.

蛋白质标记

亲水性聚乙二醇 (PEG) 间隔臂赋予水溶性,该水溶性转移到标记的分子中,从而减少溶液中储存的标记蛋白质的聚集 {svg_6}.

生物正交化学

DBCO-NHCO-PEG5-NHS 酯是一种有前景的生物偶联和生物正交化学工具,可以实现生物分子和表面的选择性和高效标记、修饰或功能化 {svg_7}.

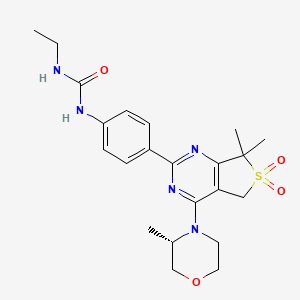

PROTACs 的合成

DBCO-PEG5-NHS 酯是一种基于 PEG/烷基/醚的 PROTAC 连接子,可用于 PROTACs 的合成 {svg_8}.

抗体药物偶联物 (ADC) 合成

作用机制

未来方向

DBCO-PEG5-NHS ester is a promising compound in the field of bioconjugation and click chemistry. It is used in the synthesis of PROTACs and ADCs, which are significant in targeted drug delivery . Its future applications may include the development of more efficient and specific drug delivery systems.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJSALGAVUYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?

A: DBCO-PEG5-NHS ester serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]

Q2: How does the use of DBCO-PEG5-NHS ester contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?

A2: The use of DBCO-PEG5-NHS ester offers several advantages for creating effective MuSIC probes:

- Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]

- Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]

- Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)